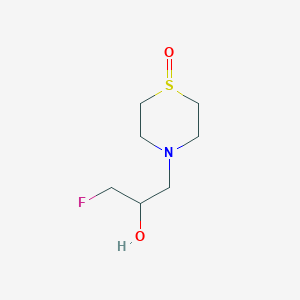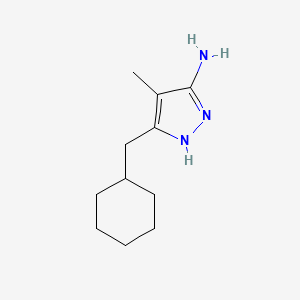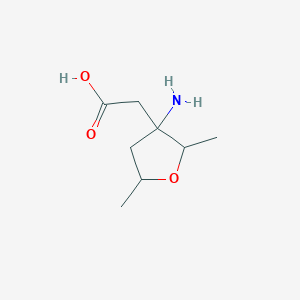
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiomorpholine ring substituted with a 3-fluoro-2-hydroxypropyl group, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one typically involves the reaction of 1,2-epoxypropyl tosylate with a fluorinating agent such as potassium fluoride (KF) to introduce the fluoro group. This intermediate is then reacted with thiomorpholine under controlled conditions to form the final product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. Automated radiosynthesis, for instance, has been employed to produce similar compounds with high radiochemical yield and purity . This method involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluoro group or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can result in the formation of various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of specialized chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets and pathways. The fluoro group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-2-hydroxypropyl)-4-methyl-1,3-thiazol-2(3H)-one: This compound shares a similar fluoro-hydroxypropyl group but differs in the ring structure.
N-(3-Fluoro-2-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide: This compound features a similar fluoro-hydroxypropyl group but is part of a different chemical family.
Uniqueness
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is unique due to its thiomorpholine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H14FNO2S |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-fluoro-3-(1-oxo-1,4-thiazinan-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H14FNO2S/c8-5-7(10)6-9-1-3-12(11)4-2-9/h7,10H,1-6H2 |
InChI Key |
DEPVDJOIFZXYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B13304646.png)
![2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13304647.png)
![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13304661.png)
![2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13304673.png)

![2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13304693.png)

![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13304705.png)
